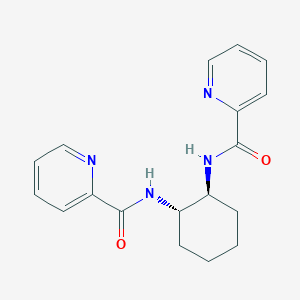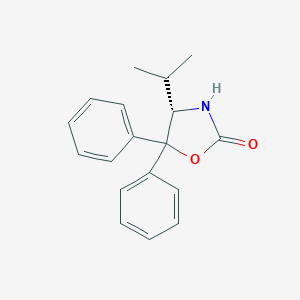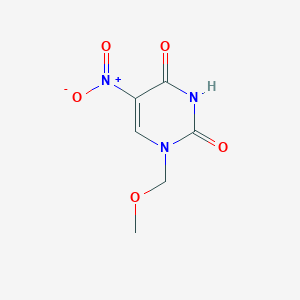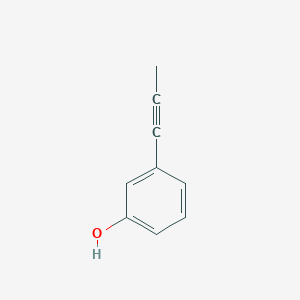
5-(t-Butoxycarbonylamino)-3-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(t-Butoxycarbonylamino)-3-methylisoxazole, also known as Boc-3-methylisoxazole-5-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. This compound belongs to the isoxazole family of compounds and is commonly used as a building block in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid is not well understood. However, it is believed that this compound acts as a protecting group for amines by forming stable amide bonds. This protects the amine from unwanted reactions during the synthesis of various compounds.
Biochemical and Physiological Effects:
5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid does not have any known biochemical or physiological effects. However, it is important to note that this compound is not intended for human consumption and should only be used in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various compounds and can also be used as a protecting group for amines. Another advantage is its stability, which allows for easy handling and storage.
One of the limitations of using 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid in lab experiments is its cost. This compound is relatively expensive compared to other building blocks and protecting groups. Another limitation is its limited solubility in some organic solvents, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for the use of 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid in scientific research. One direction is the synthesis of new compounds using 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid as a building block. Another direction is the development of new protecting groups for amines that are more efficient and cost-effective than 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid. Additionally, the use of 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid in the synthesis of bioactive compounds such as peptides and amino acids is an area of active research.
Synthesis Methods
5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid can be synthesized using various methods. One of the most common methods is the reaction of 3-methylisoxazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction yields 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid as a white solid in good yield. Other methods include the reaction of 3-methylisoxazole with Boc-anhydride in the presence of a base or the reaction of 3-methylisoxazole with Boc-amino acid.
Scientific Research Applications
5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid has been used extensively in scientific research due to its diverse applications. One of the most common applications is as a building block in the synthesis of various compounds such as peptides, amino acids, and other biologically active molecules. 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid is also used as a protecting group for amines in organic synthesis.
properties
CAS RN |
174078-95-6 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl N-(3-methyl-1,2-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-7(14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) |
InChI Key |
IMSHVRRNAZVAFS-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, (3-methyl-5-isoxazolyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)







